molecular formula C17H15N5O3 B7701723 3-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

3-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B7701723
M. Wt: 337.33 g/mol
InChI Key: RDKDZNPQFGWXDL-UHFFFAOYSA-N
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Description

3-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Pyrrolidine Substitution: The substitution of a hydrogen atom with a pyrrolidine group.

    Oxadiazole Formation: The cyclization reaction to form the oxadiazole ring.

These reactions often require specific conditions such as controlled temperatures, catalysts, and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

3-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and oxadiazole rings can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A compound with similar pyridine and amide functionalities.

    Pyrazole Derivatives: Compounds with similar nitrogen-containing heterocyclic structures.

Uniqueness

3-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to its combination of a nitro group, pyrrolidine ring, and oxadiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-nitro-4-pyrrolidin-1-ylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-22(24)15-10-12(5-6-14(15)21-8-1-2-9-21)16-19-17(25-20-16)13-4-3-7-18-11-13/h3-7,10-11H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKDZNPQFGWXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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